Ethanedioyl dibromide
Overview
Description
Ethanedioyl dibromide, also known as oxalyl bromide, is a chemical compound with the molecular formula C₂Br₂O₂. It is a colorless to yellow liquid with a pungent odor and is primarily used as a reagent in organic synthesis. This compound is known for its reactivity and is used in various chemical reactions due to its ability to introduce bromine atoms into organic molecules .
Mechanism of Action
Target of Action
Ethanedioyl dibromide, also known as Oxalyl bromide, is primarily used in synthetic applications of carbon-substituted iminium salts . It is a reagent type oxidant . .
Mode of Action
The compound interacts with its targets through oxidation . It is used as a reactant for the synthesis of mutasynthons added to cultures of A. pretiosum for mutasynthetic generation of ansamitocin derivatives . It also plays a role in the formation of oxalic acid from hydroxyl radical substitutions .
Biochemical Pathways
It is known to be involved in the cyclization to produce crf1 receptor antagonists . It also plays a role in the asymmetrical synthesis of glycosyl chlorides and bromides .
Pharmacokinetics
It is known that the compound has a molecular weight of 21583 , and a density of 2.30 g/mL at 20 °C . These properties may influence its bioavailability.
Result of Action
It is known to be used in the preparation, optical and electrochemical studies of thiophene end capped olig (2,3-alkylthieno [3,4-b]pyrazine) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known to be a highly persistent and mobile pesticide . The major route of removal of EDB from soil is by volatilization . EDB hydrolyzes slowly, with a half-life in sterile water of more than 6 years . It has been shown to migrate in soil and has been reported as a contaminant in groundwater .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethanedioyl dibromide can be synthesized through the reaction of oxalic acid with bromine in the presence of phosphorus tribromide. The reaction typically occurs under controlled conditions to ensure the complete conversion of oxalic acid to this compound.
Industrial Production Methods: In an industrial setting, this compound is produced by the bromination of oxalic acid using bromine and phosphorus tribromide. The reaction is carried out in a suitable solvent, and the product is purified through distillation to obtain this compound with high purity .
Chemical Reactions Analysis
Types of Reactions: Ethanedioyl dibromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: this compound can be oxidized to form oxalic acid or other oxidized products.
Reduction Reactions: It can be reduced to form ethanedioyl chloride or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under mild conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed:
Substitution: Products include brominated organic compounds.
Oxidation: Products include oxalic acid and other oxidized derivatives.
Reduction: Products include ethanedioyl chloride and other reduced derivatives.
Scientific Research Applications
Ethanedioyl dibromide has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules and in the study of enzyme mechanisms.
Medicine: It is used in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Ethanedioyl chloride (Oxalyl chloride): Similar in structure but contains chlorine atoms instead of bromine.
Thionyl bromide: Contains sulfur and bromine atoms, used in similar substitution reactions.
Phosphorus tribromide: Used as a brominating agent, similar to ethanedioyl dibromide.
Uniqueness: this compound is unique due to its specific reactivity with nucleophiles and its ability to introduce bromine atoms into organic molecules. This makes it a valuable reagent in organic synthesis, particularly in the preparation of brominated compounds .
Properties
IUPAC Name |
oxalyl dibromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Br2O2/c3-1(5)2(4)6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZLVNXWYDFQFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065869 | |
Record name | Ethanedioyl dibromide | |
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Molecular Weight |
215.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear dark yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | Oxalyl bromide | |
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CAS No. |
15219-34-8 | |
Record name | Ethanedioyl dibromide | |
Source | CAS Common Chemistry | |
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Record name | Ethanedioyl dibromide | |
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Record name | Oxalyl bromide | |
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Record name | Ethanedioyl dibromide | |
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Record name | Ethanedioyl dibromide | |
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Record name | Oxalyl bromide | |
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Record name | Ethanedioyl dibromide | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of oxalyl bromide?
A1: Oxalyl bromide has the molecular formula C2Br2O2 and a molecular weight of 215.82 g/mol.
Q2: What spectroscopic techniques are useful for characterizing oxalyl bromide?
A2: Infrared (IR) and Raman spectroscopy are commonly used to study the vibrational modes and structural features of oxalyl bromide. [, , , ] Ultraviolet (UV) spectroscopy is employed to investigate its electronic transitions and excited states. [, ] Electron diffraction studies have been used to determine its molecular structure and conformational properties in the gas phase. [, ]
Q3: Are there computational studies on the structure of oxalyl bromide?
A4: Yes, ab initio and DFT calculations have been employed to study the structure and energetics of different conformers of oxalyl bromide, including trans and gauche forms. [] These studies provide insights into the torsional potential energy surface of the molecule.
Q4: How does oxalyl bromide react with electron donors?
A5: Oxalyl bromide reacts with electron donors like dimethyl sulfoxide (DMSO) to form reactive intermediates like bromodimethylsulfonium bromide. This species can then participate in various reactions, such as bromination of alkenes, alkynes, and ketones. [, ]
Q5: Can oxalyl bromide be used for halogenation reactions?
A6: Yes, oxalyl bromide serves as a halogenating agent in organic synthesis. For instance, it reacts with aryl allylic alcohols under Moffatt-Swern conditions, leading to the formation of halogenated unsaturated ketones or allylic halides. [] The product distribution depends on the electronic nature of the aromatic substituent.
Q6: Are there catalytic applications of oxalyl bromide?
A7: Oxalyl bromide is utilized in conjunction with transition metal catalysts for specific transformations. For example, it participates in ruthenium(II)-catalyzed reactions with diazo compounds to yield α,β- and β,β-dihaloenones. []
Q7: Can oxalyl bromide be used in heterocyclic chemistry?
A8: Yes, oxalyl bromide has been employed in the synthesis of five-membered heterocyclic compounds. For instance, it reacts with specific heterocycles to yield E/Z-mixtures of desired products after cleavage of an -O-Me bond. []
Q8: Is oxalyl bromide used in the synthesis of complex molecules?
A9: Yes, oxalyl bromide has found applications in the synthesis of natural products and complex molecules. For example, it was used in the synthesis of episteride, a potent 5α-reductase inhibitor. [] Additionally, it has been used in the reagent-controlled synthesis of the branched trisaccharide fragment of the antibiotic saccharomicin B. []
Q9: Is oxalyl bromide stable?
A10: Oxalyl bromide is sensitive to heat and moisture. [] It decomposes thermally and photochemically. [, ] Proper storage and handling are essential to maintain its quality and reactivity.
Q10: Are there any specific safety concerns associated with oxalyl bromide?
A11: Due to its reactivity, oxalyl bromide should be handled with caution. It is corrosive and moisture-sensitive, and its decomposition can release toxic gases. [] Appropriate personal protective equipment should be used during handling.
Q11: Are there alternative reagents to oxalyl bromide in specific reactions?
A12: Yes, depending on the specific reaction, alternative reagents like oxalyl chloride or other brominating agents might be considered. [, , ] The choice of reagent depends on factors such as reactivity, selectivity, and cost.
Q12: What are potential areas for future research involving oxalyl bromide?
A13: Exploring new synthetic applications of oxalyl bromide, developing more efficient and selective catalytic processes, and investigating its photochemical properties are some potential areas for future research. Additionally, studying its environmental impact and degradation pathways is important. [, ]
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